molecular formula C9H13ClN2 B13579884 1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine

1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine

Cat. No.: B13579884
M. Wt: 184.66 g/mol
InChI Key: HPHOMCGZBWGXHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous production methods, which offer advantages such as increased efficiency and scalability. For example, a method for continuous production of 1-(6-chloropyridin-3-yl)-N-methylmethanamine has been described, which involves the use of a microreactor and specific reactants .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For example, similar compounds such as nitenpyram act as neurotoxins by binding to nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death . This compound may exhibit similar mechanisms of action, targeting specific receptors and pathways in biological systems.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-YL)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities and mechanisms of action, but this compound may offer unique advantages in terms of its specific interactions and applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13ClN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3

InChI Key

HPHOMCGZBWGXHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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